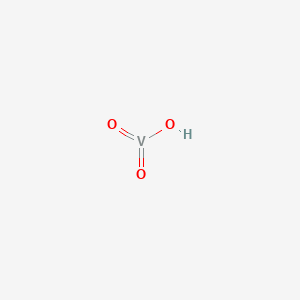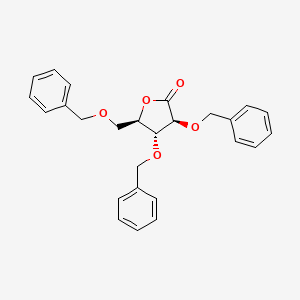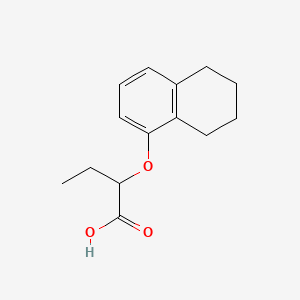
nickel subselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel subselenide, with the chemical formula Ni(_3)Se(_2), is a metal-rich form of nickel selenide. It has been investigated for its potential as an electrocatalyst, particularly in oxygen evolution reactions under alkaline conditions . The compound has a structure similar to the sulfur mineral heazlewoodite, characterized by metal-metal bonding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel subselenide can be synthesized through various methods, including electrodeposition and hydrothermal synthesis. Electrodeposition involves the reduction of nickel and selenium precursors on a conductive substrate under controlled conditions . The parameters such as pH, deposition potential, and substrate composition significantly influence the catalytic activity of the resulting films .
Industrial Production Methods: In industrial settings, this compound can be produced by mixing nickel and selenium precursors in a nitrogen-doped hollow carbon sphere (NHCS) matrix. This method enhances the bifunctional oxygen activity for applications like zinc-air batteries . The process involves synthesizing non-stoichiometric Ni(_{0.85})Se nanoparticles and modifying them on NHCS .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel subselenide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its high efficiency in oxygen evolution reactions (OER) and hydrogen evolution reactions (HER) under alkaline conditions .
Common Reagents and Conditions:
Oxidation: this compound acts as an electrocatalyst in OER, where it facilitates the oxidation of water to oxygen.
Reduction: In HER, this compound catalyzes the reduction of water to hydrogen.
Major Products:
Oxygen Evolution Reaction (OER): Oxygen (O(_2))
Hydrogen Evolution Reaction (HER): Hydrogen (H(_2))
Applications De Recherche Scientifique
Nickel subselenide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Electrocatalysis: this compound is used as a high-efficiency electrocatalyst for OER and HER, making it valuable for water splitting and renewable energy applications
Biology and Medicine:
Biosensors: Due to its excellent catalytic properties, this compound can be used in the development of biosensors for detecting various biological molecules.
Industry:
Energy Storage: this compound is employed in zinc-air batteries as a bifunctional catalyst, enhancing the oxygen reduction and evolution reactions.
Carbon Dioxide Reduction: It is also used as an electrocatalyst for the selective reduction of carbon dioxide to carbon-rich products like ethanol and acetic acid.
Mécanisme D'action
Nickel subselenide exerts its effects primarily through its catalytic activity. The compound’s structure, which includes metal-metal bonding, facilitates the adsorption and activation of reactant molecules on its surface . In OER, this compound lowers the overpotential required for the reaction, enhancing the efficiency of oxygen evolution . Similarly, in HER, it reduces the overpotential for hydrogen evolution, making the process more efficient .
Comparaison Avec Des Composés Similaires
- Nickel Diselenide (NiSe(_2))
- Cobalt Selenide (CoSe(_2))
- Iron Selenide (FeSe(_2))
Uniqueness: Nickel subselenide stands out due to its metal-rich composition and unique structure, which contribute to its superior catalytic properties. Compared to nickel diselenide, this compound has a higher efficiency in OER and HER due to its lower overpotential and higher stability . Additionally, the incorporation of other metals like manganese can further enhance its catalytic performance .
Propriétés
Numéro CAS |
12137-13-2 |
|---|---|
Formule moléculaire |
C20H22N2O6 |
Poids moléculaire |
0 |
Synonymes |
nickel subselenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1175001.png)

